Linoleoyl ethanolamide
Description
Properties
IUPAC Name |
(9Z,12Z)-N-(2-hydroxyethyl)octadeca-9,12-dienamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)21-18-19-22/h6-7,9-10,22H,2-5,8,11-19H2,1H3,(H,21,23)/b7-6-,10-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQXDGUVSAAQARU-HZJYTTRNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H37NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10887223 | |
| Record name | N-Linoleoylethanolamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10887223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid, Solid | |
| Record name | 9,12-Octadecadienamide, N-(2-hydroxyethyl)-, (9Z,12Z)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Linoleoyl ethanolamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012252 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
68171-52-8 | |
| Record name | N-Linoleoylethanolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68171-52-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Hydroxyethyl)linoleamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068171528 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9,12-Octadecadienamide, N-(2-hydroxyethyl)-, (9Z,12Z)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-Linoleoylethanolamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10887223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (9Z,12Z)-N-(2-hydroxyethyl)octadeca-9,12-dien-1-amide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.735 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LINOLEIC MONOETHANOLAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/889DYX0816 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Linoleoyl ethanolamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012252 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Sodium Methoxide-Catalyzed Amidation
The most widely reported method for synthesizing this compound involves the amidation of methyl linoleate with ethanolamine using sodium methoxide as a catalyst. This approach leverages the nucleophilic substitution reaction between the ester group of methyl linoleate and the primary amine of ethanolamine.
Reaction Conditions and Optimization
- Catalyst Concentration : A 5.4 mol/L sodium methoxide solution in methanol, added at 15 μL per 0.5 mmol of methyl linoleate, achieves optimal catalytic activity.
- Molar Ratio : A 10:1 molar excess of ethanolamine to methyl linoleate ensures complete conversion, minimizing residual reactants.
- Temperature and Duration : Conducting the reaction at 30°C for 1 hour yields 97.2% this compound in the crude mixture. Post-reaction, excess ethanolamine is removed via vacuum distillation, simplifying purification.
Scalability
This method is scalable to industrial production. A large-scale synthesis (50 mmol methyl linoleate) under identical conditions produced 95.9% this compound, demonstrating robustness and reproducibility.
Comparative Analysis of Catalysts
Alternative catalysts, such as lipases, have been explored but exhibit lower efficiency. For instance, enzymatic synthesis using Candida antarctica lipase B (CAL-B) under solvent-free conditions yielded <50% conversion after 24 hours. Sodium methoxide outperforms enzymatic methods in both reaction speed (1 hour vs. 24 hours) and yield (97% vs. 50%).
Biosynthetic Pathways
N-Acyl Phosphatidylethanolamine (NAPE) Hydrolysis
In biological systems, this compound is synthesized via the hydrolysis of N-linoleoyl phosphatidylethanolamine (NAPE) by phospholipase D (NAPE-PLD). This pathway is calcium-dependent and occurs in two steps:
- Transacylation : Transfer of the linoleoyl group from phosphatidylcholine to phosphatidylethanolamine, forming NAPE.
- Hydrolysis : NAPE-PLD cleaves NAPE to release this compound and phosphatidic acid.
Key Enzymes and Regulation
In Vivo vs. In Vitro Biosynthesis
While in vivo biosynthesis occurs at nanomolar concentrations, in vitro enzymatic synthesis using recombinant NAPE-PLD remains impractical for large-scale production due to low yields (≤10%) and high enzyme costs.
Purification and Analytical Validation
Chromatographic Techniques
Post-synthesis purification employs silica gel chromatography with ethyl acetate/methanol (9:1 v/v) as the eluent, achieving >99% purity. Ultra-performance liquid chromatography coupled with mass spectrometry (UPLC-MS) is the gold standard for quantification.
UPLC-MS Parameters
Recovery and Precision
Spiked recovery tests in edible oils demonstrated 85–110% accuracy for this compound quantification, with intra- and inter-day precision (CV%) <5%.
Scientific Research Applications
Anti-Inflammatory Effects
Linoleoyl ethanolamide has been shown to possess significant anti-inflammatory properties. Research indicates that it can reduce lipopolysaccharide-induced inflammation in macrophages. In vitro studies demonstrated that this compound suppresses the expression of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin (IL)-1β, and IL-6 in RAW264.7 macrophages. Additionally, it inhibits the production of cyclooxygenase-2 and prostaglandin E(2), which are key indicators of inflammation .
Case Study: In Vivo Models
In vivo experiments using animal models have confirmed these findings. This compound was administered to mice subjected to inflammatory stimuli, resulting in a marked reduction in inflammatory markers and symptoms associated with conditions like contact dermatitis induced by 2,4-dinitrofluorobenzene .
Appetite Regulation
Recent studies have highlighted the role of this compound in appetite suppression. It has been found to acutely reduce food intake in animal models, independent of insulin and leptin hormones. This suggests a potential mechanism through which this compound may be utilized in obesity management strategies. Specifically, both linoleic acid and its ethanolamide derivative were shown to mediate this anorectic effect .
Research Findings
- Male Wistar rats injected with this compound exhibited reduced food intake compared to those receiving linoleic acid alone.
- The study indicates that fatty acid ethanolamides may serve as novel therapeutic agents for appetite regulation and obesity treatment .
Drug Delivery Systems
This compound has also been explored for its potential in drug delivery systems. It can form nanoparticles when combined with other compounds like oleoyl ethanolamide. These nanoparticles can be engineered to target specific tissues, enhancing the localization and efficacy of therapeutic agents while minimizing systemic side effects .
Nanoparticle Development
A study reported the formulation of nanoparticles using a mixture of this compound and oleoyl ethanolamide at an optimal ratio of 40% to 60%. These nanoparticles demonstrated stability and biocompatibility, making them suitable for targeting inflammatory sites in conditions such as arthritis and cancer .
Mechanistic Insights into Biological Functions
This compound functions as an endogenous signaling molecule, activating various receptors involved in pain and inflammation modulation. Its interaction with transient receptor potential (TRP) channels has been documented, suggesting a role in nociception and inflammatory responses .
Mechanism of Action
Linoleoyl ethanolamide exerts its effects primarily through interaction with the endocannabinoid system. It binds to cannabinoid receptors CB1 and CB2, although with lower affinity compared to other endocannabinoids like anandamide. This binding leads to the modulation of various signaling pathways, including the inhibition of cyclic AMP (cAMP) production and the activation of mitogen-activated protein kinases (MAPKs). Additionally, this compound can activate transient receptor potential vanilloid 1 (TRPV1) channels, leading to increased phosphorylation of extracellular signal-regulated kinases (ERKs) and subsequent transcriptional changes .
Comparison with Similar Compounds
Fatty acid ethanolamides share structural similarities but differ in acyl chain length, saturation, and biological activity. Below is a detailed comparison of LEA with related compounds:
Structural and Receptor Binding Differences
| Compound | Acyl Chain Structure | CB1 Receptor (Ki) | CB2 Receptor (Ki) | Key Targets |
|---|---|---|---|---|
| Linoleoyl ethanolamide | 18:2 (ω-6) | 10 μM | 25 μM | PPAR-α, TRPV channels |
| Anandamide (AEA) | 20:4 (ω-6) | 89 nM | 371 nM | CB1, CB2, TRPV1 |
| Oleoyl ethanolamide (OEA) | 18:1 (ω-9) | >10 μM | >10 μM | PPAR-α, GPR119 |
| Palmitoyl ethanolamide (PEA) | 16:0 | >10 μM | >10 μM | PPAR-α, GPR55 |
| Docosahexaenoyl ethanolamide (DHEA) | 22:6 (ω-3) | 1.2 μM | 0.8 μM | TRPV1, calcium channels |
Key Observations :
- Unsaturation and activity : Increased acyl chain unsaturation enhances receptor binding and ion channel modulation. For example, DHEA (22:6) inhibits T-type calcium channels more potently than LEA (18:2) .
- Receptor selectivity: Unlike AEA, LEA and OEA primarily target PPAR-α rather than cannabinoid receptors .
Anti-Inflammatory Activity
- LEA : Reduces LPS-induced TNF-α and IL-6 in macrophages and mitigates skin inflammation in mice .
- PEA : Attenuates neuroinflammation and mast cell activation but requires higher doses than LEA for equivalent effects .
- OEA : Suppresses appetite via PPAR-α but lacks direct anti-inflammatory effects in macrophages .
Metabolic Effects
- LEA : Modulates gut microbiota metabolites (e.g., thioetheramide-PC, sphingosine) linked to PPD .
- OEA : Enhances β-oxidation and insulin sensitivity via PPAR-α .
- AEA : Promotes lipogenesis and adiposity through CB1 activation, contrasting with LEA’s PPAR-α-mediated effects .
Microbial Interactions
- coli mutants lacking complex I, unlike OEA .
Clinical and Preclinical Relevance
Biological Activity
Linoleoyl ethanolamide (LEA) is a bioactive lipid derived from linoleic acid, an essential fatty acid. It belongs to the class of N-acylethanolamines (NAEs), which are known for their involvement in various physiological processes, including appetite regulation, inflammation, and lipid metabolism. This article explores the biological activity of LEA, summarizing key research findings, case studies, and potential therapeutic applications.
Overview of this compound
LEA is synthesized from linoleic acid through the action of N-acyltransferases and is present in various food sources such as cereals and sake lees. Its structural similarity to endocannabinoids suggests that it may interact with cannabinoid receptors and other signaling pathways in the body.
Anti-Inflammatory Effects
Research has demonstrated that LEA exhibits significant anti-inflammatory properties.
- In vitro Studies : In a study involving mouse RAW264.7 macrophages, LEA was shown to suppress lipopolysaccharide (LPS)-induced expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and IL-6. Additionally, it inhibited the activation of cyclooxygenase-2 (COX-2) and reduced levels of prostaglandin E2 (PGE2), both indicators of inflammation .
- In vivo Studies : In a contact dermatitis model using mice, topical application of LEA ameliorated symptoms induced by 2,4-dinitrofluorobenzene, further supporting its role as an anti-inflammatory agent .
Appetite Regulation
LEA has been implicated in appetite modulation, particularly in populations with obesity.
- Clinical Observations : A study involving chronic hemodialysis patients found that higher plasma levels of LEA correlated negatively with appetite scores measured by the Simplified Nutritional Appetite Questionnaire (SNAQ). This suggests that elevated levels of LEA may be associated with decreased appetite .
- Mechanistic Insights : Although LEA is a poor ligand for cannabinoid receptors, it acts as a peroxisome proliferator-activated receptor-alpha (PPAR-α) agonist, which plays a role in appetite suppression .
Metabolic Effects
LEA also influences metabolic processes related to obesity and lipid metabolism.
- Weight Management : In a study involving obese rats, administration of LEA resulted in weight loss and decreased circulating triglycerides and cholesterol levels. The treatment improved hepatic expression of genes involved in fatty acid oxidation .
- Circulating Levels : Elevated circulating concentrations of LEA have been observed in overweight individuals, indicating its potential role as a biomarker for obesity-related metabolic disturbances .
Case Studies and Clinical Applications
Several studies have explored the therapeutic potential of LEA in various conditions:
- Chronic Inflammation : Given its anti-inflammatory properties, LEA may be beneficial for conditions characterized by chronic inflammation such as arthritis. Research into targeted delivery systems using nanoparticles containing LEA has shown promise in localizing therapeutic effects to inflamed tissues .
- Obesity Management : The modulation of appetite and lipid metabolism by LEA presents opportunities for developing dietary supplements or pharmacological agents aimed at weight management and metabolic health .
- Neuroprotective Effects : Preliminary findings suggest that LEA may exert neuroprotective effects through modulation of endocannabinoid signaling pathways, potentially offering therapeutic avenues for neurodegenerative diseases .
Summary Table of Biological Activities
Q & A
Q. What methodologies are recommended for detecting and quantifying LEA in biological samples?
LEA can be quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., LEA-d4) to enhance accuracy . Nuclear magnetic resonance (NMR) spectroscopy (1D/2D) is also employed for structural confirmation, with predicted spectra available for cross-validation . For tissue-specific analysis, solid-phase extraction (SPE) coupled with high-resolution MS is recommended to minimize matrix interference .
Q. How can researchers design experiments to assess LEA's interaction with cannabinoid receptors (CB1/CB2)?
Competitive binding assays using radiolabeled probes (e.g., [³H]CP-55,940) are standard. LEA exhibits weak affinity for CB1 (Ki = 10 μM) and CB2 (Ki = 25 μM), requiring high receptor expression systems (e.g., transfected HEK293 cells) and controls like anandamide to validate specificity . Dose-response curves should include concentrations spanning 1–100 μM to capture partial agonism/antagonism .
Q. What in vivo models are suitable for studying LEA's role in food intake regulation?
Use rodent models (e.g., C57BL/6 mice) with timed feeding protocols. Administer LEA intraperitoneally (0.1–0.2 mg/kg) and measure latency to feed and post-meal intervals. Pair with PPAR-α knockout models to isolate receptor-mediated effects, as LEA activates intestinal PPAR-α to modulate satiety . Fecal metabolite profiling (GC-MS) can link LEA levels to gut microbiome changes .
Advanced Research Questions
Q. How can conflicting data on LEA's neuroprotective effects be resolved?
Discrepancies in neuroprotection studies (e.g., ischemia-reperfusion models) may arise from differential metabolic stability or tissue-specific expression of fatty acid amide hydrolase (FAAH). To address this:
Q. What experimental strategies integrate LEA's metabolic and genetic interactions in human studies?
Combine metabolome-wide association studies (MWAS) with genome-wide significant loci (e.g., rs3798793 in VNN1 linked to LEA levels ). Use Mendelian randomization to infer causal relationships between LEA and phenotypes (e.g., oxidative stress). For mechanistic validation, employ CRISPR-edited cell lines (e.g., VNN1-KO HepG2) to assess pantetheinase activity’s role in LEA metabolism .
Q. How does LEA influence gut microbiota composition, and what functional assays validate these interactions?
LEA alters E. coli growth dynamics via non-canonical pathways (e.g., independent of Complex I ). To investigate:
- Use anaerobic co-cultures with Bacteroides spp. and measure short-chain fatty acid (SCFA) production via HPLC .
- Perform metatranscriptomics on fecal samples from LEA-treated mice to identify upregulated microbial pathways (e.g., β-oxidation genes) .
- Validate host-microbe cross-talk using intestinal organoids exposed to LEA and microbial supernatants .
Methodological Considerations for Data Contradictions
Q. How should researchers address variability in LEA's receptor binding data across studies?
- Source of receptors : Use membranes from standardized cell lines (e.g., CHO-K1/CB1) to minimize batch effects .
- Assay conditions : Optimize buffer pH (7.4–8.0) and include 0.1% BSA to prevent nonspecific binding .
- Controls : Include rimonabant (CB1 antagonist) and HU-308 (CB2 agonist) to validate assay specificity .
Q. What statistical approaches reconcile LEA's dual roles in pro- and anti-inflammatory responses?
- Multivariate analysis : Apply partial least squares regression (PLSR) to disentangle LEA’s dose-dependent effects on cytokine profiles (e.g., IL-6 vs. IL-10) .
- Pathway enrichment : Use tools like MetaboAnalyst to map LEA-associated metabolites (e.g., sphingosine, urocanic acid) to inflammation-related pathways .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
